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Compound of Interest

Compound Name: Butyrophenonhelveticosid

Cat. No.: B15477561 Get Quote

A thorough review of scientific literature and chemical databases did not yield any information

on a compound named "Butyrophenonhelveticosid." This suggests that the name may be

misspelled, is a very recently discovered compound not yet in the public domain, or is a

hypothetical substance.

Therefore, it is not possible to provide accurate, data-driven Application Notes and Protocols as

requested. The creation of such a document would require established data on its biological

targets, binding affinities, mechanism of action, and validated experimental usage, none of

which are available.

To fulfill the user's request for the format and structure of such a document, we present a

template for Application Notes and Protocols for a hypothetical molecular probe, "[Compound

X]," which targets the Dopamine D2 receptor, a common target for butyrophenone-class

compounds.

Application Notes: [Compound X] as a Selective
Dopamine D2 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.

Introduction: [Compound X] is a novel butyrophenone-class molecule that demonstrates high

affinity and selectivity for the Dopamine D2 receptor (D2R). Its unique structural features make

it an ideal molecular probe for studying D2R signaling, pharmacology, and its role in
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neuropsychiatric disorders. These notes provide an overview of its utility and protocols for its

application in common research assays.

Target Profile: The primary target of [Compound X] is the human Dopamine D2 receptor. It

functions as a competitive antagonist, blocking the binding of dopamine and other agonists to

the receptor. Its selectivity has been profiled against a panel of other G-protein coupled

receptors (GPCRs), ion channels, and transporters, showing minimal off-target activity at

concentrations effective for D2R antagonism.

Data Presentation: Binding Affinity and Selectivity

The following table summarizes the binding affinity (Ki) of [Compound X] for the human

Dopamine D2 receptor and a selection of other common CNS receptors. Data is presented as

the mean ± standard deviation from three independent experiments.

Receptor Target Binding Affinity (Ki) in nM

Dopamine D2 1.5 ± 0.2

Dopamine D1 350 ± 25

Serotonin 5-HT2A 850 ± 60

Adrenergic α1 > 1000

Histamine H1 > 1000

Experimental Protocols
Radioligand Binding Assay for D2 Receptor Occupancy
This protocol describes a competitive binding assay to determine the affinity of [Compound X]

for the D2 receptor using a radiolabeled ligand, such as [³H]-Spiperone.

Materials:

HEK293 cells stably expressing human D2 receptors

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
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Radioligand: [³H]-Spiperone (specific activity ~80 Ci/mmol)

Non-specific binding control: Haloperidol (10 µM)

[Compound X] stock solution (10 mM in DMSO)

96-well microplates

Scintillation fluid and microplate scintillation counter

Procedure:

Prepare cell membranes from HEK293-D2R cells via homogenization and centrifugation.

Resuspend in Binding Buffer to a final concentration of 10-20 µg protein per well.

Create a serial dilution of [Compound X] in Binding Buffer, ranging from 0.1 nM to 100 µM.

In a 96-well plate, combine:

50 µL of cell membrane suspension

50 µL of [³H]-Spiperone at a final concentration of 0.5 nM

50 µL of either Binding Buffer (for total binding), 10 µM Haloperidol (for non-specific

binding), or the desired concentration of [Compound X].

Incubate the plate at room temperature for 90 minutes with gentle agitation.

Harvest the membranes by rapid filtration onto glass fiber filters.

Wash the filters three times with ice-cold Binding Buffer.

Allow filters to dry, then add scintillation fluid.

Quantify bound radioactivity using a microplate scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding. Determine

the IC50 value for [Compound X] by non-linear regression analysis and calculate the Ki

using the Cheng-Prusoff equation.
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cAMP Assay for D2 Receptor Functional Antagonism
This protocol measures the ability of [Compound X] to block agonist-induced inhibition of cyclic

AMP (cAMP) production, a hallmark of D2R activation.

Materials:

CHO-K1 cells stably co-expressing human D2 receptors and a CRE-luciferase reporter gene

Assay Medium: DMEM/F12 with 0.1% BSA

D2R Agonist: Quinpirole (10 mM stock)

Adenylyl cyclase activator: Forskolin (10 mM stock)

[Compound X] stock solution (10 mM in DMSO)

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

Procedure:

Seed the CHO-K1-D2R-CRE-luciferase cells in a 96-well plate and grow to 80-90%

confluency.

Replace the growth medium with Assay Medium.

Add varying concentrations of [Compound X] to the wells and incubate for 30 minutes at

37°C.

Add the D2R agonist Quinpirole to a final concentration of 100 nM (a concentration that

gives ~80% of the maximal response).

Immediately add Forskolin to a final concentration of 10 µM to stimulate cAMP production.

Incubate for 30 minutes at 37°C.

Lyse the cells and measure the cAMP levels or luciferase activity according to the

manufacturer's instructions for the chosen detection kit.
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Plot the response (e.g., luminescence) against the concentration of [Compound X] to

determine its IC50 for functional antagonism.

Visualizations
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Caption: Mechanism of D2R antagonism by [Compound X].

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for the D2R competitive binding assay.

To cite this document: BenchChem. [Application Notes and Protocols:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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